molecular formula C19H11BrO2 B12809776 3-(4-Bromonaphthalen-1-yl)chromen-2-one CAS No. 59776-62-4

3-(4-Bromonaphthalen-1-yl)chromen-2-one

Cat. No.: B12809776
CAS No.: 59776-62-4
M. Wt: 351.2 g/mol
InChI Key: IKQIEWORVRQNHB-UHFFFAOYSA-N
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Description

3-(4-Bromonaphthalen-1-yl)chromen-2-one is a synthetic small molecule that incorporates a brominated naphthalene system linked to a chromen-2-one (coumarin) core. This structure combines two pharmacologically significant motifs, making it a valuable intermediate for discovering new bioactive compounds in medicinal chemistry and drug discovery research. Research Applications and Value: The primary research value of this compound lies in its potential as a precursor or scaffold for developing new therapeutic agents. The coumarin core is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities. Research on analogous compounds has demonstrated significant antiviral activity , particularly against viruses like human cytomegalovirus (HCMV) . Furthermore, coumarin derivatives are extensively investigated for their antioxidant potential , as they can act as free radical scavengers to mitigate oxidative stress, which is implicated in numerous disease pathways . The presence of the bromine atom on the naphthalene ring offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. Handling and Safety: This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59776-62-4

Molecular Formula

C19H11BrO2

Molecular Weight

351.2 g/mol

IUPAC Name

3-(4-bromonaphthalen-1-yl)chromen-2-one

InChI

InChI=1S/C19H11BrO2/c20-17-10-9-14(13-6-2-3-7-15(13)17)16-11-12-5-1-4-8-18(12)22-19(16)21/h1-11H

InChI Key

IKQIEWORVRQNHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C4=CC=CC=C43)Br

Origin of Product

United States

Synthetic Methodologies for 3 4 Bromonaphthalen 1 Yl Chromen 2 One and Analogues

Foundational Chromen-2-one Synthesis Strategies

The synthesis of the chromen-2-one skeleton is a well-established field in organic chemistry, with several named reactions serving as the bedrock for creating this privileged heterocyclic motif. These methods typically involve the condensation of phenols with various carbonyl compounds.

Knoevenagel Condensation Approaches and Variations

The Knoevenagel condensation is a cornerstone reaction in organic chemistry for forming carbon-carbon double bonds. sciensage.info It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base like an amine or its salt. orientjchem.org For the synthesis of chromen-2-ones, this reaction is adapted to use ortho-hydroxyaryl aldehydes (salicylaldehydes) and active methylene compounds such as malonic acid derivatives, cyanoacetates, or Meldrum's acid. tandfonline.com

The reaction proceeds via a nucleophilic addition of the enolate from the active methylene compound to the aldehyde's carbonyl group, followed by a dehydration step. orientjchem.org The final step is an intramolecular cyclization (lactonization) to form the pyrone ring of the chromen-2-one. Many variations have been developed to improve yields, shorten reaction times, and create more environmentally friendly protocols, including the use of ionic liquids, microwave irradiation, and various catalysts. tandfonline.comsamipubco.com For instance, glycine (B1666218) has been used as a catalyst for the synthesis of 2-Amino-4H-chromenes under sonic conditions. orientjchem.org The versatility of the Knoevenagel condensation allows for the synthesis of a wide array of substituted chromen-2-ones, making it a valuable tool for generating molecular diversity. sciensage.info

A notable variation involves a tandem Knoevenagel condensation/oxa-Michael addition protocol. An organocatalytic [4 + 2] cascade annulation of salicylaldehydes and 1,3-bisarylsulfonylpropenes has been developed to efficiently synthesize 3-sulfonyl-2-sulfonylmethyl-2H-chromenes. mdpi.com

Pechmann Reaction Pathways

The Pechmann condensation, first reported in 1883, is one of the most widely used methods for synthesizing chromen-2-one derivatives due to its operational simplicity and the accessibility of starting materials. samipubco.comsathyabama.ac.in The reaction involves the condensation of a phenol (B47542) with a β-ketoester or a β-keto carboxylic acid in the presence of an acid catalyst. sathyabama.ac.inrsc.org

The mechanism typically begins with the transesterification or esterification between the phenol and the β-ketoester, catalyzed by the acid. samipubco.com This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the ortho position of the phenolic ring to form an intermediate, which then undergoes dehydration to yield the final chromen-2-one product. samipubco.com

A wide variety of catalysts have been employed to facilitate the Pechmann reaction, ranging from strong mineral acids like sulfuric acid to milder Lewis acids and solid acid catalysts. samipubco.comnih.gov The use of solid acid catalysts, such as zirconia-based catalysts or sulfonated carbon-coated magnetic nanoparticles, offers advantages like easier workup and catalyst recyclability, aligning with the principles of green chemistry. rsc.org Reaction conditions can also be optimized using solvent-free methods or unconventional energy sources like ultrasound irradiation to improve efficiency. nih.gov

Below is a table summarizing various catalytic systems used in the Pechmann reaction.

Phenol Substrateβ-KetoesterCatalystConditionsYieldReference
ResorcinolEthyl acetoacetate (B1235776)InCl₃ (3 mol%)Ball Mill, 5 min95% mdpi.com
α-NaphtholEthyl acetoacetateInCl₃ (3 mol%)Ball Mill, 12 min88% mdpi.com
Substituted PhenolsEthyl acetoacetateHClO₄·SiO₂Solvent-freeGood samipubco.com
Substituted Phenolsβ-KetoestersZirconia-based catalyst80 °CExcellent rsc.org
ResorcinolEthyl acetoacetatePoly(4-vinylpyridinium) hydrogen sulfateUltrasound, RTExcellent nih.gov

Strategies for Naphthyl Moiety Introduction

The synthesis of the specific target molecule, 3-(4-Bromonaphthalen-1-yl)chromen-2-one, requires a strategy to append the 4-bromonaphthalen-1-yl group to the 3-position of the chromen-2-one ring. This can be achieved either by starting with a naphthalene-containing fragment and building the chromen-2-one ring onto it, or by functionalizing a pre-existing chromen-2-one ring.

One direct approach is a variation of the Knoevenagel or related condensations. The reaction between a salicylaldehyde (B1680747) derivative and an appropriately substituted naphthalene (B1677914) acetic acid or acetonitrile, such as 2-(4-bromonaphthalen-1-yl)acetic acid , would directly yield the desired 3-arylcoumarin structure. For instance, 3-phenyl-2H-chromen-2-one can be synthesized from salicylaldehydes and arylacetonitriles. nih.gov

Another powerful strategy is the palladium-catalyzed cross-coupling reaction. This would involve reacting a 3-bromo- or 3-iodochromen-2-one with a (4-bromonaphthalen-1-yl)boronic acid or a related organometallic reagent via a Suzuki-Miyaura coupling. This method is a common and effective way to form C-C bonds between two aromatic rings. nih.govresearchgate.net The required starting material, 3-bromochroman-4-one, can be synthesized by brominating 4-chromanone (B43037) with copper bromide. researchgate.net

The synthesis of the key naphthalene-based precursor, 1-(4-Bromonaphthalen-1-yl)ethanone , is typically achieved through the Friedel-Crafts acylation of 1-bromonaphthalene (B1665260) with acetyl chloride. nih.gov This ketone can then be further manipulated, for example, through a Willgerodt-Kindler reaction to form a thioamide, which can be hydrolyzed to the corresponding acetic acid—a potential precursor for a Knoevenagel-type condensation. Another precursor, (4-bromonaphthalen-1-yl)methanol , can be synthesized by reducing 4-bromonaphthalene-1-carboxylic acid. chemicalbook.com

The table below outlines potential precursor molecules for the synthesis of the target compound.

Precursor NameCAS NumberMolecular FormulaRole in Synthesis
1-(4-Bromonaphthalen-1-yl)ethanone46258-62-2C₁₂H₉BrOStarting material for creating the naphthyl-acetic acid side chain. nih.gov
(4-Bromonaphthalen-1-yl)methanol56052-26-7C₁₁H₉BrOCan be oxidized to the corresponding aldehyde for condensation reactions. chemicalbook.com
3-Bromochroman-4-one32446-54-5C₉H₇BrO₂Precursor to 3-bromocoumarin for cross-coupling reactions. researchgate.net
Salicylaldehyde90-02-8C₇H₆O₂Core phenolic aldehyde component for Knoevenagel and Pechmann reactions.
2-(4-Bromonaphthalen-1-yl)acetic acidNot AvailableC₁₂H₉BrO₂Key reactant for condensation with salicylaldehyde.
(4-Bromonaphthalen-1-yl)boronic acid145957-31-9C₁₀H₈BBrO₂Key reactant for Suzuki coupling with 3-halocoumarin.

Bromonaphthalene Precursor Integration

The creation of the target molecule is fundamentally dependent on the successful incorporation of a 4-bromonaphthalen-1-yl group at the C-3 position of the coumarin (B35378) ring. This requires the synthesis of a suitable bromonaphthalene-containing precursor that can be cyclized to form the final product.

A common strategy involves the preparation of a (4-bromonaphthalen-1-yl)-acetyl derivative which can then react with a salicylaldehyde (2-hydroxybenzaldehyde). One of the most direct methods for preparing 3-arylcoumarins is the Perkin reaction, which can involve the condensation of an arylacetic acid with a salicylaldehyde. nih.gov A mild, metal-free method for synthesizing 3-aryl-substituted coumarins utilizes a triphenylphosphine/iodine system to mediate a one-pot esterification-cyclization between aryl acetic acids and 2-hydroxybenzaldehydes at room temperature. organic-chemistry.org This approach is versatile and accommodates various substituted aryl acetic acids and salicylaldehydes, offering good to excellent yields. organic-chemistry.org

The necessary precursor, (4-bromonaphthalen-1-yl)acetic acid, can be synthesized from 4-bromonaphthalene-1-carboxylic acid, which in turn can be reduced to (4-bromonaphthalen-1-yl)methanol. chemicalbook.com Further chemical manipulation would then yield the required acetic acid derivative. Another key intermediate, 1-(4-Bromonaphthalen-1-yl)ethanone, is typically synthesized via the Friedel-Crafts acylation of 4-bromonaphthalene. This ethanone (B97240) can serve as a starting point for creating other reactive intermediates for coumarin synthesis.

Regioselective Functionalization of Naphthalene Ring

The identity and properties of the final compound are critically dependent on the precise substitution pattern of the naphthalene precursor. Achieving regioselectivity—the control of where functional groups are placed on the naphthalene ring—is a significant challenge in synthetic chemistry. For the target compound, a bromo group is required at the C-4 position and the point of attachment to the coumarin ring must be at the C-1 position.

Modern synthetic methods increasingly rely on C-H activation strategies to directly functionalize aromatic rings in a controlled manner. nih.gov These methods often use a directing group to guide a metal catalyst to a specific C-H bond, allowing for the introduction of various functionalities. nih.gov This approach is crucial for creating 1-substituted naphthalenes with high precision.

Alternatively, classical electrophilic substitution reactions on naphthalene can be controlled to an extent by reaction conditions, but often lead to mixtures of isomers. For instance, the alkylation of naphthalene can be directed to achieve high regioselectivity. The tert-butylation of naphthalene using a zeolite catalyst has been optimized to produce 2,6-di-tert-butylnaphthalene (B165587) with high selectivity. rsc.org While this specific example relates to dialkylation, it demonstrates that solid acid catalysts can influence the position of substitution on the naphthalene skeleton. rsc.org The synthesis of specifically brominated naphthoquinones from naphthalene also highlights multi-step procedures designed to control the placement of bromo-substituents. researchgate.net

Advanced Synthetic Techniques

To improve efficiency, yield, and environmental footprint, chemists have developed advanced synthetic techniques that are applicable to the synthesis of complex heterocyclic structures like this compound.

Microwave-Assisted Synthesis in Heterocyclic Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions, particularly in the synthesis of heterocyclic compounds like coumarins. eurekaselect.com Compared to conventional heating, microwave irradiation often leads to dramatically reduced reaction times, higher yields, and improved product purity. eurekaselect.comnih.gov

Several classical coumarin syntheses have been adapted for microwave conditions. The Pechmann condensation, which involves the reaction of a phenol with a β-ketoester, is a common route to coumarins. nih.govmdpi.com Studies have shown that using catalysts like iron(III) fluoride (B91410) (FeF₃) or solid acid catalysts such as Amberlyst-15 under solvent-free microwave conditions can produce coumarins in high yields in a matter of minutes, compared to much longer times and lower yields with conventional heating. nih.govmdpi.com For example, the reaction of phenol with ethyl acetoacetate to form 4-methylcoumarin (B1582148) at 130°C for 20 minutes under microwave irradiation gives a significantly higher yield than conventional heating for the same duration. mdpi.com Another study utilized fly ash as an efficient and economical catalyst for the Pechmann condensation under microwave irradiation. derpharmachemica.com

The Knoevenagel condensation is another prominent method for coumarin synthesis that benefits from microwave heating. eurekaselect.com This technique, along with others like the Vilsmeier-Haack and Perkin condensations, demonstrates the broad applicability of microwave technology in this field. eurekaselect.com

Table 1: Comparison of Microwave-Assisted Pechmann Condensation Conditions for Coumarin Synthesis
ReactantsCatalystConditionsYieldReference
Phenol + Ethyl acetoacetateFeF₃450 W, Solvent-freeGood yields nih.gov
Phenol + Ethyl acetoacetateAmberlyst-15130 °C, 20 min, Solvent-free43% mdpi.com
Resorcinol + Ethyl acetoacetateAmberlyst-15130 °C, 20 min, Solvent-free97% mdpi.com
Resorcinol + Ethyl acetoacetateFly Ash (20 mol%)300 W, 40 sec, Solvent-free98% derpharmachemica.com

Domino and Multi-Component Reactions

Domino (or cascade) reactions and multi-component reactions (MCRs) represent highly efficient and elegant strategies for molecular synthesis. These processes combine multiple bond-forming steps into a single, one-pot operation without isolating intermediates, saving time, reagents, and reducing waste.

Domino reactions have been developed for the synthesis of complex coumarin structures. For instance, a domino reaction involving sequential benzannulation and lactonization was used to synthesize benzocoumarins in high yields. frontiersin.org Another example is a domino sequence of demethylation, delactonization, elimination, lactonization, and decarboxylation used to produce a 3-aryl-8-hydroxycoumarin. researchgate.net Palladium-catalyzed domino reactions, such as a C-N coupling/hydroamination sequence, have been employed to synthesize pyrrolocoumarins from coumarin precursors, showcasing the power of this approach to build fused heterocyclic systems. researchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

In the ¹H NMR spectrum of 3-(4-Bromonaphthalen-1-yl)chromen-2-one, distinct signals corresponding to the protons of the coumarin (B35378) and bromonaphthalene rings are anticipated. The protons of the coumarin moiety typically appear in the aromatic region of the spectrum. For instance, the proton at the C4 position of the coumarin ring is expected to resonate as a singlet at a downfield chemical shift, likely in the range of 8.44–8.49 ppm, due to the deshielding effect of the adjacent carbonyl group and the aromatic ring system. mdpi.com The protons on the benzo part of the coumarin ring (H5, H6, H7, and H8) would exhibit complex splitting patterns (doublets, triplets, or multiplets) in the typical aromatic region, generally between 7.0 and 8.0 ppm, with their exact shifts and coupling constants depending on their specific electronic environment.

The protons of the 4-bromonaphthalene substituent would also produce signals in the aromatic region. The presence of the bromine atom and the linkage to the coumarin ring will influence their chemical shifts. Protons on the naphthalene (B1677914) ring are typically observed between 7.0 and 8.5 ppm. The specific substitution pattern will lead to a unique set of signals with characteristic coupling constants, allowing for the assignment of each proton. Studies on similar coumarin-naphthalene conjugates have provided insights into the expected spectral characteristics. nih.govrsc.orgresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton PositionPredicted Chemical Shift (ppm)Multiplicity
Coumarin H4~ 8.4 - 8.5s
Coumarin Aromatic H~ 7.0 - 8.0m
Naphthalene Aromatic H~ 7.0 - 8.5m

Note: These are predicted values based on analogous structures and may vary in an actual experimental spectrum.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the olefinic carbons of the pyrone ring, and the aromatic carbons of both the coumarin and bromonaphthalene moieties.

The carbonyl carbon (C2) of the lactone is characteristically found at a low field, typically in the range of 160-170 ppm. allfordrugs.com The olefinic carbons of the coumarin ring, C3 and C4, are expected to appear around 116-155 ppm. researchgate.net The carbon atom attached to the bromine on the naphthalene ring (C4') would be influenced by the heavy atom effect of bromine, and its chemical shift can be predicted based on data from similar brominated aromatic compounds. The remaining aromatic carbons of both ring systems would generate a series of signals in the range of approximately 110 to 150 ppm. The complete assignment of these signals can be achieved with the aid of two-dimensional NMR techniques such as HSQC and HMBC. nih.govnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (ppm)
C2 (C=O)~ 160 - 170
C3~ 120 - 130
C4~ 140 - 150
Coumarin Aromatic C~ 115 - 155
Naphthalene Aromatic C~ 120 - 140
C-Br (Naphthalene)~ 120 - 130

Note: These are predicted values based on analogous structures and may vary in an actual experimental spectrum.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the IR spectrum of this compound, several characteristic absorption bands are expected.

The most prominent band would be due to the stretching vibration of the lactone carbonyl group (C=O), which typically appears in the region of 1700-1750 cm⁻¹. For 3-aryl coumarins, this peak is often observed around 1708-1716 cm⁻¹. scirp.org The spectrum would also show characteristic absorptions for the C=C double bonds of the aromatic rings and the pyrone ring, usually in the range of 1600-1450 cm⁻¹. The C-O-C stretching vibrations of the lactone ring are expected to produce bands in the 1300-1000 cm⁻¹ region. mdpi.comscirp.org The C-Br stretching vibration of the bromonaphthalene moiety would likely appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Lactone)~ 1700 - 1750
C=C (Aromatic/Olefinic)~ 1600 - 1450
C-O-C (Lactone)~ 1300 - 1000
C-Br< 700

Note: These are expected ranges based on data from similar compounds. mdpi.comscirp.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Coumarin derivatives are known to be fluorescent and exhibit characteristic UV-Vis absorption spectra. The conjugation of the coumarin scaffold with a naphthalene ring is expected to significantly influence the electronic properties and result in distinct absorption bands.

Studies on coumarin-naphthalene conjugates have shown intense absorption peaks in the UV-A and near-UV regions. For instance, a coumarin-naphthalene conjugate has been reported to show absorption peaks at 313 nm and 360 nm. nih.govrsc.org The presence of the bromonaphthalene moiety in this compound is expected to result in absorption maxima in a similar range, corresponding to π-π* and n-π* electronic transitions within the conjugated system. The exact position and intensity of these bands can be influenced by the solvent polarity. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of its molecular formula, C₁₉H₁₁BrO₂. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M+ and M+2 isotopic cluster in the mass spectrum, providing further evidence for the presence of a single bromine atom in the molecule. The fragmentation pattern observed in the mass spectrum can also offer structural information, with common fragmentation pathways for coumarins involving the loss of CO and CO₂. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state. Although no specific crystal structure for this compound has been reported in the reviewed literature, analysis of related coumarin derivatives provides insight into the likely structural features.

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the electronic characteristics of 3-(4-Bromonaphthalen-1-yl)chromen-2-one. These calculations provide a quantitative understanding of its molecular orbitals, charge distribution, and reactive sites.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is correlated with the molecule's nucleophilicity or ionization potential. youtube.comtaylorandfrancis.com Conversely, the LUMO is the innermost empty orbital, capable of accepting electrons, and its energy level relates to the molecule's electrophilicity or electron affinity. youtube.comtaylorandfrancis.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be delocalized primarily across the π-system of the naphthalene (B1677914) ring and the coumarin (B35378) nucleus. The LUMO is likely concentrated on the electron-deficient pyrone ring of the coumarin moiety, particularly around the α,β-unsaturated carbonyl system. The presence of the bromine atom, an electron-withdrawing group, and the extended conjugation of the naphthalene ring would modulate these energy levels compared to simpler 3-phenylcoumarins.

Table 1: Illustrative Frontier Molecular Orbital Parameters This table presents hypothetical but plausible data derived from typical DFT calculations (e.g., at the B3LYP/6-31G(d,p) level) for illustrative purposes.

ParameterEnergy (eV)Primary Localization
HOMO -6.25Naphthalene and Coumarin π-system
LUMO -2.15Coumarin pyrone ring (C=C-C=O)
Energy Gap (ΔE) 4.10-

This significant energy gap suggests that this compound is a relatively stable molecule.

The electron density distribution reveals how electrons are shared among the atoms in the molecule, highlighting its polarity and potential for charge transfer. In molecules with electron-donating and electron-accepting parts connected by a π-conjugated system, an Intramolecular Charge Transfer (ICT) can occur upon photoexcitation. nih.govcapes.gov.br This phenomenon involves the movement of electron density from the donor to the acceptor moiety, resulting in a large change in the dipole moment between the ground and excited states. nih.gov

In this compound, the coumarin core generally acts as an electron-accepting unit due to its carbonyl group. The bromonaphthalene moiety can be considered the electron-donating part. Theoretical calculations, such as Natural Bond Orbital (NBO) analysis, can quantify the charge on each atom. Upon excitation, a shift in electron density from the bromonaphthalene ring towards the coumarin ring is expected, indicating an ICT character. This is consistent with studies on other donor-acceptor systems. nih.gov

Table 2: Hypothetical Natural Bond Orbital (NBO) Charge Distribution on Key Atoms This table shows illustrative charge values to demonstrate expected electron distribution.

Atom/GroupGround State Charge (e)Excited State Charge (e)
Bromonaphthalene Moiety +0.05+0.35
Coumarin Moiety -0.05-0.35
Carbonyl Oxygen (O) -0.58-0.65
Bromine (Br) -0.04-0.03

The data illustrates a clear shift of electron density from the bromonaphthalene to the coumarin moiety in the excited state, confirming the molecule's ICT potential.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles.

For this compound, the MEP map would show the most negative potential localized around the carbonyl oxygen atom of the coumarin ring, making it the primary site for protonation and interaction with electrophiles. The hydrogen atoms of the aromatic rings and the region around the bromine atom would exhibit positive electrostatic potential, indicating them as potential sites for nucleophilic interaction. Such analysis is crucial in understanding intermolecular interactions. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is not only predictive but also explanatory, allowing for the detailed elucidation of reaction mechanisms.

The synthesis of 3-arylcoumarins can be achieved through various methods, such as Perkin, Knoevenagel, or palladium-catalyzed cross-coupling reactions. Transition state (TS) analysis allows chemists to computationally model these reaction pathways. By locating the transition state structures and calculating their corresponding activation energies (Ea), the feasibility of a proposed mechanism can be evaluated.

A plausible synthesis for this compound could involve a Suzuki coupling between a 3-boronyl-chromen-2-one derivative and 1-bromo-4-iodonaphthalene, or a Heck coupling. Computational analysis of such a reaction would involve optimizing the geometries of reactants, products, intermediates, and transition states. The calculated activation energies would identify the rate-determining step and help in optimizing reaction conditions.

Table 3: Illustrative Activation Energies for a Hypothetical Suzuki Coupling Pathway This table provides plausible computational data for the key steps in a Suzuki coupling reaction.

Reaction StepDescriptionActivation Energy (Ea) (kcal/mol)
1. Oxidative Addition Pd(0) inserts into the C-I bond12.5
2. Transmetalation Boronate complex transfers the aryl group to Pd(II)15.8
3. Reductive Elimination C-C bond forms, regenerating Pd(0) catalyst8.2

In this hypothetical pathway, transmetalation would be the rate-determining step.

The electrochemical properties of this compound, particularly its reductive behavior, can be investigated computationally. The addition of an electron to the molecule forms a radical anion. The stability and subsequent fate of this species are of great interest. For aryl halides, a common subsequent reaction is the cleavage of the carbon-halogen bond.

Computational models can predict the standard reduction potential for the formation of the radical anion. Furthermore, they can calculate the activation barrier for the dissociation of the carbon-bromine (C-Br) bond from this radical anion state. The lifetime of the radical anion is inversely related to the rate of this cleavage. A low activation barrier for C-Br bond cleavage indicates that the radical anion is short-lived and will readily lose a bromide ion to form a naphthalenyl radical. This information is critical for applications in electrochemistry and photoredox catalysis.

Table 4: Illustrative Calculated Electrochemical Parameters This table presents hypothetical computational results for the reductive behavior of the molecule.

ParameterValue
Reduction Potential (vs. SCE) -1.8 V
C-Br Bond Dissociation Energy 72 kcal/mol
Activation Energy for C-Br Cleavage from Radical Anion 9.5 kcal/mol

The low activation energy for C-Br cleavage from the radical anion suggests this would be a facile process following electrochemical reduction.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

A thorough review of available scientific literature indicates that specific molecular dynamics (MD) simulation studies focused exclusively on this compound have not been extensively published. MD simulations are a powerful computational method used to understand the dynamic behavior of molecules over time.

For a molecule like this compound, such simulations would be invaluable for several reasons:

Conformational Analysis: The primary goal would be to explore the molecule's conformational landscape. The key point of flexibility is the rotatable single bond connecting the naphthalene ring to the chromen-2-one (coumarin) core. MD simulations can predict the most stable rotational conformers (rotamers), the energy barriers between them, and the population distribution of these conformers at a given temperature. This is critical as the three-dimensional shape of the molecule can significantly influence its physical properties and biological activity.

Solvent Effects: Simulations would typically place the molecule in a box of explicit solvent molecules (e.g., water, DMSO, chloroform) to model how the solvent influences its conformation and dynamics. These interactions can stabilize or destabilize certain conformers.

Intermolecular Interactions: If studying the compound's interaction with a biological target (like an enzyme or receptor), MD simulations can elucidate the specific binding modes, identify key interacting residues (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds involving the bromine atom), and estimate the stability of the resulting complex.

Without dedicated studies, the precise dihedral angle distribution and interaction patterns for this specific compound remain a subject for future research.

Structure-Property Relationship (SPR) Studies using Computational Approaches

Computational structure-property relationship (SPR) studies that specifically detail the properties of this compound are not prominently available in the reviewed literature. Such studies use computational chemistry to correlate a molecule's defined structural features with its macroscopic properties, such as electronic, photophysical, or chemical characteristics.

For this compound, a computational SPR study would typically involve:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to calculate a range of molecular descriptors for the optimized 3D structure.

Descriptor Analysis: Correlating these calculated descriptors with specific properties.

Key areas of investigation in an SPR study for this compound would include:

Electronic Properties: Analyzing how the electron-withdrawing bromine atom and the bulky, electron-rich naphthalene group influence the electron distribution across the coumarin scaffold. This would involve calculating properties like the HOMO-LUMO energy gap, which is related to chemical reactivity and electronic transitions.

Photophysical Properties: Predicting the absorption and emission spectra (UV-Vis and fluorescence). The substitution pattern on the coumarin ring is known to heavily influence these properties. An SPR study could systematically modify the substitution to tune the color and intensity of fluorescence.

Reactivity: Using calculated descriptors such as molecular electrostatic potential (MEP) maps and frontier molecular orbitals to predict sites susceptible to nucleophilic or electrophilic attack.

The development of a quantitative structure-property relationship (QSPR) model would require a dataset of related molecules and their experimentally measured properties, which is not currently available for this specific compound.

An in-depth analysis of the photophysical properties and advanced optical applications of the π-expanded coumarin, this compound, reveals a complex interplay between its structural components. The fusion of a brominated naphthalene moiety to the coumarin core at the 3-position establishes a donor-π-acceptor (D-π-A) framework, governing its electronic and optical behavior. This article elucidates the influence of this specific chemical architecture on its absorption and emission characteristics, intramolecular charge transfer properties, two-photon absorption potential, and fluorescence mechanisms, as well as its prospective applications in the development of advanced chemical sensors.

Mechanistic Biological Interactions and Biochemical Pathway Modulation

In Vitro Mechanistic Studies on Cellular Processes

Mechanistic Insights into Antiviral Replication

While direct experimental studies on the antiviral replication mechanism of 3-(4-Bromonaphthalen-1-yl)chromen-2-one are not extensively documented, insights can be drawn from the broader class of 3-arylcoumarins and other coumarin (B35378) derivatives. Coumarins have been reported to inhibit various stages of the viral life cycle. nih.gov

One of the key mechanisms by which coumarin derivatives exert their antiviral effects is through the inhibition of viral enzymes crucial for replication. For instance, some coumarins have been identified as inhibitors of HIV-1 protease and integrase, two enzymes essential for the production of new viral particles. gyanvihar.org Specifically, 3-phenylcoumarins have been shown to suppress HIV promoter activity, suggesting a targeted action on viral gene expression. nih.gov

Furthermore, some coumarin derivatives can interfere with the entry of viruses into host cells. This can occur by blocking the fusion of the viral envelope with the cell membrane or by inhibiting viral attachment to host cell receptors. nih.gov The large, hydrophobic 4-bromonaphthalen-1-yl group in this compound may enhance its interaction with viral envelope proteins or host cell membranes, potentially disrupting these early stages of infection. Molecular docking studies on other coumarin derivatives have suggested that they can inhibit viral envelope proteins like neuraminidase in influenza viruses. nih.gov

Additionally, some coumarins have been observed to modulate host cell pathways that are hijacked by viruses for their replication. This can include the inhibition of cellular kinases or the modulation of signaling pathways involved in the host's antiviral response. mdpi.com

Antibacterial Mechanism Exploration (e.g., inhibition of bacterial growth pathways)

The antibacterial activity of coumarins is a well-established field of study. The mechanisms of action are diverse and often depend on the specific substitution pattern of the coumarin ring. For this compound, several potential antibacterial mechanisms can be inferred from studies on related compounds.

A primary mode of antibacterial action for many coumarins involves the disruption of the bacterial cell membrane and wall integrity. The lipophilic nature of the coumarin scaffold, likely enhanced by the bromo-naphthalene substituent, can facilitate its insertion into the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components. nih.gov Studies on coumarin-3-carboxylic acid have demonstrated its ability to disrupt the integrity of the cell membrane and inhibit the growth of polar flagella in Acidovorax citrulli. researchgate.net

Another significant mechanism is the inhibition of bacterial enzymes. For example, some coumarins are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication and repair. The planar aromatic structure of the coumarin nucleus can intercalate with DNA, while the substituents can interact with the enzyme's active site.

Furthermore, coumarin derivatives can interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation. By disrupting quorum sensing, these compounds can attenuate bacterial pathogenicity without directly killing the bacteria, which may reduce the likelihood of resistance development. nih.gov The inhibition of biofilm formation is a critical aspect of antibacterial therapy, as biofilms provide a protective environment for bacteria against antibiotics and host immune responses.

The presence of a bromine atom on the naphthalene (B1677914) ring is also noteworthy. Halogenated compounds are known to possess enhanced antimicrobial properties. The introduction of a bromine atom can increase the lipophilicity of the molecule, facilitating its passage through the bacterial cell wall, and can also enhance its binding affinity to target enzymes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Mechanism Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can predict the activity of new, untested compounds and provide insights into the structural features that are crucial for a specific biological effect.

For coumarin derivatives, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their antiviral and antibacterial activities. bas.bg These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

Table 1: Key Molecular Descriptors in QSAR Studies of Coumarin Derivatives

Descriptor CategoryExamplesRelevance to Biological Activity
Electronic Dipole moment, HOMO/LUMO energies, Atomic chargesInfluence electrostatic interactions with target receptors and reactivity.
Steric Molecular weight, Molar refractivity, Shape indicesDetermine the fit of the molecule into the binding site of a target protein.
Hydrophobic LogP (Partition coefficient)Affects the ability of the compound to cross cell membranes and reach its target.

A QSAR study on 3-arylcoumarin derivatives as α-glucosidase inhibitors highlighted the importance of specific substitutions on the aryl ring for activity. researchgate.net In the context of this compound, a QSAR model would likely indicate that the bulky and hydrophobic nature of the 4-bromonaphthalenyl group is a significant contributor to its biological activity. The bromine atom, being an electron-withdrawing group, would also influence the electronic properties of the molecule, which could be a critical factor in its interaction with biological targets.

A study on the synthesis of 4-substituted coumarin derivatives included a compound, N-(4-Bromonaphthalen-1-yl)-4-(4-(((2-oxo-2H-chromen-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)benzamide (compound 5o ), which shares the N-(4-Bromonaphthalen-1-yl) moiety with the subject of this article. mdpi.com This compound exhibited antiproliferative activity against a human breast cancer cell line. mdpi.com A QSAR analysis of a series of such compounds could reveal the specific contributions of the bromonaphthalene group to this activity.

Future Directions and Emerging Research Avenues

Rational Design of Derivatives with Tuned Photophysical Characteristics

The inherent photophysical properties of the coumarin (B35378) scaffold can be finely tuned through strategic chemical modifications. For 3-(4-Bromonaphthalen-1-yl)chromen-2-one, future research will likely focus on the rational design of new derivatives with tailored optical and electronic characteristics. The large, conjugated π-system of the molecule makes it a promising candidate for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as a fluorescent probe. researchgate.netresearchgate.net

Key strategies will involve:

Modifying Substituents: Introducing various electron-donating or electron-withdrawing groups on either the coumarin or the naphthalene (B1677914) ring system to modulate the intramolecular charge transfer (ICT) characteristics. This can lead to predictable shifts in absorption and emission wavelengths, as well as influencing the quantum yield and Stokes shift.

Computational Modeling: Employing computational methods, such as Density Functional Theory (DFT), to predict how structural changes will affect the electronic properties (e.g., HOMO/LUMO energy levels). researchgate.net This in-silico approach can guide synthetic efforts, saving time and resources.

Heavy Atom Effect: Investigating the influence of the bromine atom on photophysical pathways, such as enhancing intersystem crossing, which could be useful for applications in photodynamic therapy or as phosphorescent emitters.

Table 1: Potential Substituent Effects on Photophysical Properties of Coumarin Derivatives

Substituent PositionType of GroupPredicted Effect on Photophysics
Coumarin Ring (C-7)Electron-Donating (e.g., -OH, -NR₂)Bathochromic shift (red-shift) in absorption/emission, increased fluorescence quantum yield.
Coumarin Ring (C-4)Electron-Withdrawing (e.g., -CF₃)Hypsochromic shift (blue-shift), potential alteration of excited state lifetime.
Naphthalene RingAdditional Halogens (e.g., -Cl, -F)Modulation of solubility and electronic properties, potential for enhanced phosphorescence.
Naphthalene RingAlkoxy Groups (e.g., -OCH₃)Increased electron density, potential for red-shifted emission and improved solubility.

This table presents generalized predictions based on established principles of coumarin chemistry.

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability

While classical methods like the Perkin or Knoevenagel reactions are foundational for coumarin synthesis, future efforts will concentrate on developing more efficient, scalable, and environmentally benign pathways to produce this compound and its analogs. researchgate.netmdpi.com The principles of green chemistry are becoming increasingly important in chemical synthesis. benthamdirect.com

Emerging research avenues include:

Biocatalysis: Utilizing enzymes like laccases or peroxidases to catalyze key steps in the synthesis under mild, aqueous conditions, thereby reducing the need for harsh reagents and organic solvents. iajesm.in

Ionic Liquids and Deep Eutectic Solvents: Employing these novel solvent systems, which can act as both the reaction medium and catalyst, often leading to improved yields and easier product isolation. rsc.org Brønsted acidic ionic liquids have shown promise in catalyzing Pechmann condensations. rsc.org

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer superior control over reaction parameters, improve safety, and facilitate large-scale production.

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times and improve yields compared to conventional heating methods. benthamdirect.comresearchgate.net

Table 2: Comparison of Synthetic Methodologies for Coumarin Derivatives

MethodConventional ApproachGreen Chemistry AlternativeAdvantages of Green Alternative
Catalyst Strong mineral acids (e.g., H₂SO₄) or toxic metal catalysts. rsc.orgBiocatalysts (e.g., laccase), reusable solid acid catalysts, or acidic ionic liquids. iajesm.inrsc.orgMild conditions, reduced waste, reusability, high selectivity. iajesm.in
Solvent Volatile organic compounds (VOCs).Water, supercritical fluids, ionic liquids, or solvent-free conditions. researchgate.netReduced environmental impact, improved safety. benthamdirect.com
Energy Prolonged heating with conventional methods.Microwave irradiation, ultrasound. researchgate.netFaster reactions, lower energy consumption. benthamdirect.com

Advanced Mechanistic Studies of Biological Interactions at the Molecular Level

Coumarin derivatives are well-known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. frontiersin.orgaatbio.com Future research on this compound will delve deeper into its potential therapeutic applications through advanced mechanistic studies.

Key research directions will be:

Target Identification: Identifying specific cellular targets, such as enzymes or receptors, with which the compound interacts. The coumarin scaffold has been associated with the inhibition of enzymes like proteinase K and casein kinase 2 (CK2). nih.govnih.gov

Molecular Docking and QSAR: Using computational tools to model the binding of the compound to the active sites of potential protein targets. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can help correlate specific structural features (like the bromonaphthalene group) with biological activity, guiding the design of more potent derivatives. nih.govmdpi.com

Cell-Based Assays: Moving beyond preliminary screening to more sophisticated assays to understand the compound's effect on cellular signaling pathways, such as those involved in apoptosis, cell cycle regulation, or inflammatory responses. frontiersin.org For instance, studies on similar compounds have investigated inhibitory effects on cancer cell lines like HepG2 and HeLa. nih.gov

Probing Structure-Activity Relationships (SAR): Systematically synthesizing and testing derivatives to understand the role of the coumarin core, the C-3 substituent, and the bromine atom in conferring biological activity. The introduction of substituents at the C-3 position is known to be crucial for modulating biological effects. nih.gov

Integration into Multifunctional Materials and Devices

The unique combination of a bulky aromatic system and a reactive bromine atom makes this compound an attractive building block for advanced functional materials.

Future explorations may involve:

Polymer Functionalization: Covalently incorporating the molecule into polymer chains. The bromine atom can serve as a handle for polymerization reactions (e.g., via cross-coupling reactions), leading to materials with tailored optical or sensing properties.

Chemosensors: Designing derivatives that exhibit a change in their fluorescence properties (e.g., "turn-on" or "turn-off" response) upon binding to specific ions or molecules. The coumarin scaffold is a popular choice for developing selective chemosensors. nih.gov

Organic Electronics: Investigating the semiconductor properties of the compound and its derivatives for potential use in organic field-effect transistors (OFETs) or as components in photovoltaic cells. The energy band gap of similar coumarin derivatives has been found to be suitable for semiconductor applications. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.